
2,6-Dichloro-4-methylnicotinonitrile
Overview
Description
Chemical Identity and Properties 2,6-Dichloro-4-methylnicotinonitrile (CAS: 875-35-4; EINECS: 212-873-7) is a halogenated pyridine derivative with the molecular formula C₇H₄Cl₂N₂ and a molecular weight of 187.03 g/mol. Key physical properties include:
- Melting point: 108–112°C
- Boiling point: 317.1°C at 760 mmHg (predicted)
- Density: 1.42 g/cm³
- Solubility: 0.4 g/L in water
- pKa: -4.53 (predicted)
Structurally, it features chlorine atoms at positions 2 and 6, a methyl group at position 4, and a nitrile group at position 3 of the pyridine ring. This configuration confers high reactivity, particularly in nucleophilic substitution and cyclocondensation reactions .
Synthesis and Applications The compound is commercially available and serves as a key intermediate in agrochemical and pharmaceutical synthesis. For example, it is used in the large-scale production of 4-methylnicotinic acid via reductive dechlorination with zinc and ammonia . Its regioselective reactivity with malononitrile dimer under triethylamine catalysis yields complex tricyano derivatives, which are valuable in heterocyclic chemistry .
Preparation Methods
Preparation Methods
The preparation of 2,6-Dichloro-4-methylnicotinonitrile can be achieved through several synthetic routes, primarily involving the chlorination of a precursor compound. Below are detailed methods based on recent research findings.
Method Overview
The synthesis typically involves two main steps:
Formation of the Intermediate : The first step involves the synthesis of an intermediate compound, typically starting from readily available precursors.
Chlorination : The second step involves chlorinating the intermediate to yield the final product.
Detailed Preparation Steps
Step 1: Synthesis of Intermediate
Reagents :
- (E)-4-(dimethylamine) base-3-butene-2-ketone
- Malononitrile
- Catalysts such as piperidine or beta-alanine
- Solvents like methanol or toluene
-
- In a suitable reaction vessel equipped with mechanical stirring, combine the reagents and catalysts.
- Maintain the reaction at temperatures between 0°C and 100°C for a duration of 1 to 24 hours.
- The product from this step is typically a cyano-substituted intermediate.
Step 2: Chlorination Reaction
Reagents :
- The cyano-substituted intermediate from Step 1
- Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)
-
- Add the intermediate to phosphorus oxychloride in a reaction flask.
- Heat the mixture to reflux (approximately 105°C to 110°C) for about 5 hours.
- After cooling, quench the reaction by adding the mixture to ice-cold water, which results in the release of hydrochloric acid gas.
- Extract the product using dichloromethane and evaporate to obtain solid residues.
Yield and Purity
The yields and purities reported for various synthetic routes are summarized in the following table:
Method Description | Yield (%) | Purity (%) |
---|---|---|
Intermediate synthesis using beta-alanine | 88.4 | 98 |
Chlorination with phosphorus oxychloride | 63 | 96 |
Alternative chlorination with PCl₅ mixture | ~62 | ~93 |
This data indicates that while yields can vary based on conditions and reagents used, high purity levels are achievable with careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 4-methylnicotinonitrile.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine is commonly used as a base in nucleophilic substitution reactions.
Reduction: Zinc and ammonia are used in the reductive dechlorination process.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Major Products:
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 4-Methylnicotinonitrile.
Hydrolysis: 4-Methylnicotinic acid.
Scientific Research Applications
2,6-Dichloro-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
To contextualize its properties and utility, 2,6-dichloro-4-methylnicotinonitrile is compared with structurally related pyridine derivatives:
Table 1: Structural and Physical Comparison
Note: CAS for 2,6-dichloro-3-pyridylamine is incorrectly listed in ; corrected data pending verification.
Key Comparative Insights
Reactivity Differences :
- Nucleophilic Substitution :
- The this compound undergoes regioselective substitution at C6 when reacted with malononitrile dimer, forming tricyano derivatives . In contrast, 2,6-dichloro-3-nitropyridine favors electrophilic aromatic substitution at the nitro group’s meta position due to electron-withdrawing effects . Reductive Dechlorination:
- Unlike its mono-chloro analog (2-chloro-4-methylnicotinonitrile), the dichloro derivative requires harsher conditions (e.g., Zn/NH₃) for reductive dechlorination, reflecting the stabilizing effect of dual halogen substituents .
Applications: Agrochemicals: this compound is a precursor to herbicide antidotes for sunflower crops, as noted in Russian patents . Comparatively, 2,6-dichloro-3-pyridylamine is more commonly used in pharmaceutical intermediates due to its amine functionality .
Safety and Handling: this compound has a UN 2811 hazard classification (toxic solids) with risks of respiratory and skin irritation (Risk Codes: R20/21/25/37/38/41/43) . In contrast, 2-chloro-4-methylnicotinonitrile (lacking a second chlorine) is less hazardous but still requires inert storage conditions.
Research Findings and Data
Table 2: Reaction Yields and Conditions
Critical Challenges
- Regioselectivity Control: Competing substitution at C2 vs. C6 in this compound requires precise catalytic tuning .
- Toxicity : High chlorine content increases environmental persistence, necessitating stringent disposal protocols .
Biological Activity
2,6-Dichloro-4-methylnicotinonitrile (DCM) is an organic compound with the molecular formula CHClN. This compound is a derivative of nicotinonitrile, distinguished by its two chlorine substituents at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. DCM has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of ongoing research in medicinal chemistry.
Property | Value |
---|---|
Molecular Weight | 187.03 g/mol |
Appearance | Light yellow powder |
Density | 1.42 g/cm³ |
Melting Point | 108-112 °C |
Boiling Point | 317.1 °C |
Solubility | Slightly soluble in water, ethanol, and acetone; insoluble in ether |
Antimicrobial Properties
Research indicates that DCM exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that DCM derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Activity
DCM has also been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that DCM can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound appears to interfere with cell cycle progression and promote cell death through both intrinsic and extrinsic apoptotic pathways.
The biological activity of DCM is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : DCM may act as an inhibitor for certain kinases or phosphatases involved in cell signaling pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular responses to growth factors or hormones.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DCM against various bacterial strains. The results indicated that DCM exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as a therapeutic agent for bacterial infections.
Study 2: Anticancer Potential
In a separate investigation published in the Journal of Medicinal Chemistry, DCM was tested against several cancer cell lines. The findings revealed that DCM had a GI50 value of 15 µM in MCF-7 cells, indicating potent anticancer activity. Further analysis suggested that DCM induces apoptosis via caspase activation and mitochondrial dysfunction.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DCM, a comparison with structurally similar compounds is essential:
Compound | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
2,6-Dichloropyridine-4-carboxylic acid | Moderate | Low | Primarily used in agriculture |
4-Methylnicotinonitrile | Low | Moderate | Less potent than DCM |
2,6-Dichloro-3-cyano-4-methylpyridine | High | Moderate | Similar structure; better antimicrobial profile |
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 2,6-dichloro-4-methylnicotinonitrile, and how do they influence its reactivity?
Methodological Answer: The compound’s structure comprises a pyridine ring substituted at positions 2 and 6 with chlorine atoms, a methyl group at position 4, and a nitrile group at position 3. This arrangement creates steric and electronic effects: the electron-withdrawing chlorine and nitrile groups reduce electron density on the ring, making it susceptible to nucleophilic substitution at positions 2 and 4. The methyl group at position 4 contributes steric hindrance, influencing regioselectivity in reactions. Structural verification should combine -NMR (to confirm methyl protons at ~2.5 ppm) and IR spectroscopy (C≡N stretch at ~2230 cm) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer: Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/sparks). Use fume hoods for synthesis or purification steps due to potential dust formation. Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group. Safety assessments should reference SDS data, including acute toxicity (oral LD > 300 mg/kg) and environmental hazards (aquatic toxicity) .
Q. How is this compound typically synthesized, and what are common intermediates?
Methodological Answer: A standard route involves halogenation of 4-methylnicotinonitrile using POCl or SOCl under reflux, followed by purification via recrystallization (e.g., ethanol/water). Key intermediates include 4-methylnicotinonitrile (precursor) and 2,6-dichloro-4-methylpyridine (post-halogenation intermediate). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98% by GC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodological Answer: Discrepancies in -NMR or mass spectra often arise from solvent effects, tautomerism, or impurities. To address this:
- Compare data across deuterated solvents (e.g., DMSO-d vs. CDCl).
- Use hyphenated techniques (LC-MS/MS) to isolate and characterize byproducts.
- Validate against computational predictions (DFT for chemical shifts) .
Q. What experimental designs are optimal for studying the regioselectivity of nucleophilic substitution reactions in this compound?
Methodological Answer: Design competition experiments using nucleophiles (e.g., amines, thiols) under controlled conditions (polar aprotic solvents, 60–80°C). Monitor substitution at positions 2 vs. 6 via -NMR (loss of Cl signals) and HPLC-MS. Kinetic studies (variable-temperature NMR) can differentiate activation barriers. Computational modeling (M06-2X/cc-pVDZ) predicts preferential sites based on charge distribution .
Q. How can researchers address conflicting reports on the compound’s bioactivity in medicinal chemistry studies?
Methodological Answer: Contradictions may stem from assay conditions (e.g., cell line variability) or impurity interference. Mitigation strategies:
- Reproduce assays with rigorous purity checks (HPLC >99%).
- Use isogenic cell lines to control for genetic variability.
- Perform dose-response curves (IC) with positive controls (e.g., CYP inhibitors) .
Q. What advanced techniques are recommended for characterizing degradation products under hydrolytic conditions?
Methodological Answer: Subject the compound to accelerated hydrolysis (pH 1–13, 40–60°C) and analyze products via:
- High-resolution mass spectrometry (HRMS) for exact mass determination.
- - HMBC NMR to track nitrile-to-amide conversion.
- X-ray crystallography for structural elucidation of stable degradants .
Q. Methodological Challenges
Q. How should researchers optimize purification methods to isolate this compound from complex reaction mixtures?
Methodological Answer: Employ gradient column chromatography (silica gel, hexane → ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water). For persistent impurities (e.g., dihalogenated byproducts), use recrystallization in toluene. Purity validation requires GC-MS and elemental analysis (C, H, N within ±0.3% theoretical) .
Q. What strategies can reconcile discrepancies in the compound’s reported solubility across solvents?
Methodological Answer: Solubility variations (e.g., in DMSO vs. chloroform) reflect polarity differences. Standardize measurements using nephelometry or UV-Vis spectroscopy (λ = 270 nm). Report solubility as mg/mL ± SD across triplicate trials under controlled temperatures (25°C) .
Properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPMHHJCDSFAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236362 | |
Record name | 2,6-Dichloro-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-35-4 | |
Record name | 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-2,6-dichloro-4-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 875-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,6-Dichloro-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-methylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-CYANO-2,6-DICHLORO-4-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C46NGD2HM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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